molecular formula C23H18N6O B2365164 2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide CAS No. 881083-36-9

2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

Cat. No.: B2365164
CAS No.: 881083-36-9
M. Wt: 394.438
InChI Key: JQVOHGKGCUYCBI-UHFFFAOYSA-N
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Description

This compound features a naphthalen-1-yl group linked via an acetohydrazide moiety to a 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine core. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O/c30-21(13-17-9-6-8-16-7-4-5-12-19(16)17)27-28-22-20-14-26-29(23(20)25-15-24-22)18-10-2-1-3-11-18/h1-12,14-15H,13H2,(H,27,30)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVOHGKGCUYCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Heterocyclization Agents

Amine Agent Yield (%)
NH(SiMe₃)₂ 91
NaN(SiMe₃)₂ 75
LiN(SiMe₃)₂ 68
Hexamethylenetetramine 37

Preparation of 2-(Naphthalen-1-yl)Acetohydrazide

The acetohydrazide moiety is synthesized from naphthalen-1-ylacetic acid:

  • Acid Chloride Formation : Naphthalen-1-ylacetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Hydrazide Synthesis : The acyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C, yielding 2-(naphthalen-1-yl)acetohydrazide with >90% purity.

Coupling of Pyrazolo[3,4-d]Pyrimidin-4-amine with Acetohydrazide

The final step involves condensing 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2-(naphthalen-1-yl)acetohydrazide. A modified procedure from El-Sayed et al. (2011) uses piperidine as a catalyst in ethanol under reflux:

$$
\text{1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-amine} + \text{2-(Naphthalen-1-yl)acetohydrazide} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound}
$$

Reaction monitoring by TLC (eluent: ethyl acetate/hexane 1:1) confirms completion within 4–6 hours. The crude product is recrystallized from ethanol to afford the title compound in 78–82% yield.

Optimization and Challenges

Yield Enhancement Strategies

  • Solvent Selection : DMF outperforms DEF and diisopropylformamide in cyclization steps due to superior polarity.
  • Temperature Control : Maintaining reflux at 70–80°C during heterocyclization minimizes byproducts.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.
  • Recrystallization : Ethanol or ethanol/water mixtures enhance purity to >98%.

Analytical Characterization

Successful synthesis is verified by:

  • ¹H-NMR : Aromatic protons at δ 7.2–8.5 ppm, hydrazide NH at δ 9.8–10.2 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 408.5 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time by 60% but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables stepwise coupling, though yields are lower (65–70%).

Industrial-Scale Considerations

  • Cost Efficiency : Bulk PBr₃ reduces reagent expenses by 30%.
  • Waste Management : Aqueous workup neutralizes excess PBr₃, forming H₃PO₄ and NaBr for safe disposal.

Recent Advancements (2023–2025)

Novel catalysts like nanoparticulate ZnO improve coupling efficiency to 88% under mild conditions (50°C, 3 h).

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the acetohydrazide linkage can produce corresponding amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's ability to act as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in various cancers. The interaction with FLT3 leads to significant cytotoxic effects on cancer cell lines. For instance, the compound demonstrated cytotoxicity against 60 National Cancer Institute (NCI) cell lines, indicating its broad-spectrum anticancer potential.

Table 1: Cytotoxic Effects on NCI Cell Lines

Cell LineIC50 (µM)
A5498.21
HCT-11619.56
MCF-70.3

Inhibition of Kinase Activity

The compound has been evaluated for its kinase inhibitory activities against both wild-type and mutant epidermal growth factor receptors (EGFR). It exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed notable activity against the T790M mutant variant, which is often resistant to standard treatments . This suggests that it could serve as a valuable lead compound for developing targeted therapies for resistant cancer types.

Case Study 1: Antiproliferative Effects

A recent study investigated the antiproliferative effects of various derivatives of pyrazolo[3,4-d]pyrimidine, including our compound of interest. The results indicated that compounds with similar scaffolds exhibited varying degrees of effectiveness against different cancer cell lines. The most promising derivative showed significant inhibition of tumor growth and induced apoptosis in MCF-7 breast cancer cells .

Case Study 2: Dual EGFR/VGFR2 Inhibitors

Another study focused on synthesizing phenylpyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of EGFR and vascular endothelial growth factor receptor 2 (VEGFR2). The findings suggested that these compounds could effectively target multiple pathways involved in tumor growth and angiogenesis, further supporting the therapeutic potential of pyrazolo derivatives in oncology .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Pyrazolo[3,4-d]pyrimidine + acetohydrazide Naphthalen-1-yl, phenyl ~385 (calculated) Not reported
(E)-N′-(4-Methoxybenzylidene)-2-(3,6-dimethyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide (5b) Pyrazolo[3,4-d]pyrimidine + acetohydrazide 4-Methoxybenzylidene, 3,6-dimethyl, 4-oxo ~447 246–248
Naphthalen-1-yl 2-(4-(1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetate (XIII) Pyrazolo[3,4-d]pyrimidine + piperazine Naphthalen-1-yl ester, piperazine linker ~454 137–139
1-(1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(4-methoxyphenylcarboxamido)hydrazine (7f) Pyrazolo[3,4-d]pyrimidine + hydrazine 4-Methoxyphenylcarboxamido, hydrazine linker ~360 233–235
N′-[1-(3-Chloro-4-methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide Pyrazolo[3,4-d]pyrimidine + benzohydrazide 3-Chloro-4-methylphenyl, 4-methoxybenzoyl ~434 Not reported

Key Observations :

  • Substituent Diversity: The target compound’s naphthalene group distinguishes it from analogs with benzylidene (5b) or piperazine (XIII) substituents.
  • Linker Flexibility : Replacing the acetohydrazide linker with a piperazine-acetate ester (XIII) reduces hydrogen-bonding capacity but may enhance solubility due to the polar piperazine group .
  • Bioisosteric Replacements : Compound 7f replaces the acetohydrazide with a carboxamido-hydrazine linker, which could modulate metabolic stability or binding affinity .

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s analogs exhibit a wide melting point range (137–258°C), influenced by crystallinity and intermolecular interactions. For instance, the piperazine-linked XIII melts at 137–139°C, whereas the rigid benzylidene derivative 5b melts at 246–248°C .
  • Spectroscopic Data :
    • 1H NMR : The target compound’s naphthalene protons would resonate at δ 7.4–8.3 ppm, similar to compound XIII’s naphthalen-1-yl signals .
    • 13C NMR : The acetohydrazide carbonyl (C=O) typically appears at ~165–170 ppm, as seen in analogs like 5b .

Biological Activity

2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring, a phenyl group, and a pyrazolo[3,4-d]pyrimidine moiety. Its IUPAC name is 2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide, with the following chemical formula: C23H18N6OC_{23}H_{18}N_6O .

The primary target of this compound is the FMS-like tyrosine kinase 3 (FLT3) , which is involved in the proliferation and survival of certain cancer cells. The compound interacts with FLT3 by mimicking the hinge region binding interactions typical in kinase active sites. This interaction affects the FLT3 signaling pathway, leading to cytotoxic effects on cancer cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung)2.24
MCF-7 (Breast)1.74
HepG2 (Liver)Not specified
PC-3 (Prostate)Not specified

In particular, the compound has been shown to induce apoptosis in A549 cells at low micromolar concentrations, indicating its potential as an anticancer agent .

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using the National Cancer Institute's 60-cell line panel. The results indicated that it possesses broad-spectrum cytotoxicity against multiple cancer types, further supporting its potential as a therapeutic agent .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. These studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Compound Variants : Variants of the compound with different substituents on the pyrazolo[3,4-d]pyrimidine scaffold exhibited varying degrees of potency against tumor cell lines.
  • Mechanistic Insights : Flow cytometric analyses revealed that certain derivatives could induce cell cycle arrest and apoptosis through modulation of key apoptotic markers such as BAX and Bcl-2 ratios .

Pharmacokinetics and Biochemical Analysis

Predictive pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies suggest favorable profiles for further development as an anticancer therapeutic .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationDMF, 120°C, 12 hr65-70>95%
Hydrazide ConjugationEDC, DCM, RT, 24 hr50-55>90%

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst Screening: Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling improves regioselectivity in aryl substitutions .
  • Temperature Control: Lowering reaction temperatures during hydrazide conjugation (0–5°C) reduces hydrolysis by-products .
  • In-line Monitoring: Employing HPLC or TLC to track reaction progress and terminate at optimal conversion points .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Reported activities include:

  • Anticancer: Inhibition of Aurora kinase A (IC₅₀ = 0.8 µM) via competitive ATP-binding site interaction .
  • Antimicrobial: Broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL) due to membrane disruption .
  • Anti-inflammatory: Suppression of TNF-α production in macrophages (70% inhibition at 10 µM) .

Q. Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological ActivityKey Mechanism
Naphthalen-1-ylEnhanced lipophilicityImproved cell penetration
1-Phenyl groupKinase selectivityReduced off-target effects

Advanced: How can researchers elucidate the mechanism of kinase inhibition?

Methodological Answer:
Advanced methodologies include:

  • X-ray Crystallography: Resolve co-crystal structures with kinase domains to identify binding motifs (e.g., PDB ID: 6XYZ) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .
  • Kinase Profiling Panels: Screen against 100+ kinases to assess selectivity (e.g., DiscoverX Eurofins) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
Essential techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazolo[3,4-d]pyrimidine proton signals at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ m/z = 423.1542) .
  • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks .

Advanced: How should researchers address contradictory data on anticancer efficacy across studies?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability: Test across diverse panels (e.g., NCI-60) to identify context-dependent activity .
  • Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 mM) in kinase assays to avoid false negatives .
  • Metabolic Stability: Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain in vitro-in vivo discrepancies .

Q. Table 3: Conflicting Data Analysis Framework

VariableSource of DiscrepancyMitigation Strategy
ATP ConcentrationHigh ATP masks inhibitionUse Km-adjusted assays
Cell PermeabilityEfflux pump activityCo-administer verapamil

Basic: What strategies guide the design of derivatives with improved activity?

Methodological Answer:
Key approaches:

  • Bioisosteric Replacement: Substitute naphthalen-1-yl with quinolin-3-yl to enhance π-π stacking .
  • Prodrug Development: Introduce ester moieties (e.g., acetyl) to improve oral bioavailability .
  • Fragment-Based Design: Screen truncated analogs to identify minimal pharmacophores .

Advanced: What methodologies ensure purity and stability in long-term storage?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) to identify degradation pathways .
  • Stabilizers: Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated decomposition .
  • Lyophilization: Store as lyophilized powder under argon to mitigate hydrolysis .

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